

5-methoxy-3H-isobenzofuran-1-one structure elucidation

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Compound of Interest

Compound Name: 5-methoxy-3H-isobenzofuran-1-one

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An In-Depth Technical Guide to the Structure Elucidation of **5-methoxy-3H-isobenzofuran-1-one**

Introduction

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry and natural product synthesis.^{[1][2]} These bicyclic lactones are present in compounds exhibiting a wide array of biological activities, including antioxidant, antiplatelet, and phytotoxic properties.^{[1][3]} The precise substitution pattern on the aromatic ring is critical to a compound's function, making unambiguous structure determination an essential task for researchers in synthetic chemistry and drug development.

This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of a key derivative: **5-methoxy-3H-isobenzofuran-1-one**. We will move beyond a simple presentation of data, instead focusing on the strategic integration of multiple spectroscopic techniques. This document will detail the causality behind experimental choices and demonstrate how a self-validating system of analysis, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments, leads to the unequivocal confirmation of the molecular structure.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (DoU). This foundational information dictates the possible number of rings and/or multiple bonds within the molecule, setting the stage for subsequent spectroscopic analysis. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Acquisition Mode:** Operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
- **Data Analysis:** Compare the measured accurate mass of the molecular ion peak to the theoretical mass calculated for the proposed formula, $C_9H_8O_3$. The deviation should be within a 5 ppm tolerance.

Data Interpretation

The HRMS analysis provides an exact mass, which is then used to confirm the elemental composition.

Parameter	Value	Source
Molecular Formula	$C_9H_8O_3$	[4]
Molecular Weight	164.16 g/mol	[4]
Calculated Exact Mass $[M+H]^+$	165.0552	[1]
Observed Exact Mass $[M+H]^+$	165.0606	[1]
Degree of Unsaturation (DoU)	6	-

The Degree of Unsaturation is calculated using the formula: $DoU = C + 1 - (H/2)$. For $C_9H_8O_3$, this is $9 + 1 - (8/2) = 6$. This value indicates a total of six rings and/or double bonds. The benzene ring accounts for four degrees (one ring and three double bonds), and the carbonyl group ($C=O$) accounts for one. The final degree of unsaturation corresponds to the second ring of the bicyclic phthalide system.

Part 2: Functional Group Identification - Infrared (IR) Spectroscopy

With the molecular formula established, Infrared (IR) spectroscopy is employed to identify the key functional groups present. This qualitative technique provides rapid, characteristic information based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation

The IR spectrum of **5-methoxy-3H-isobenzofuran-1-one** displays several key absorption bands that are diagnostic for its structure.

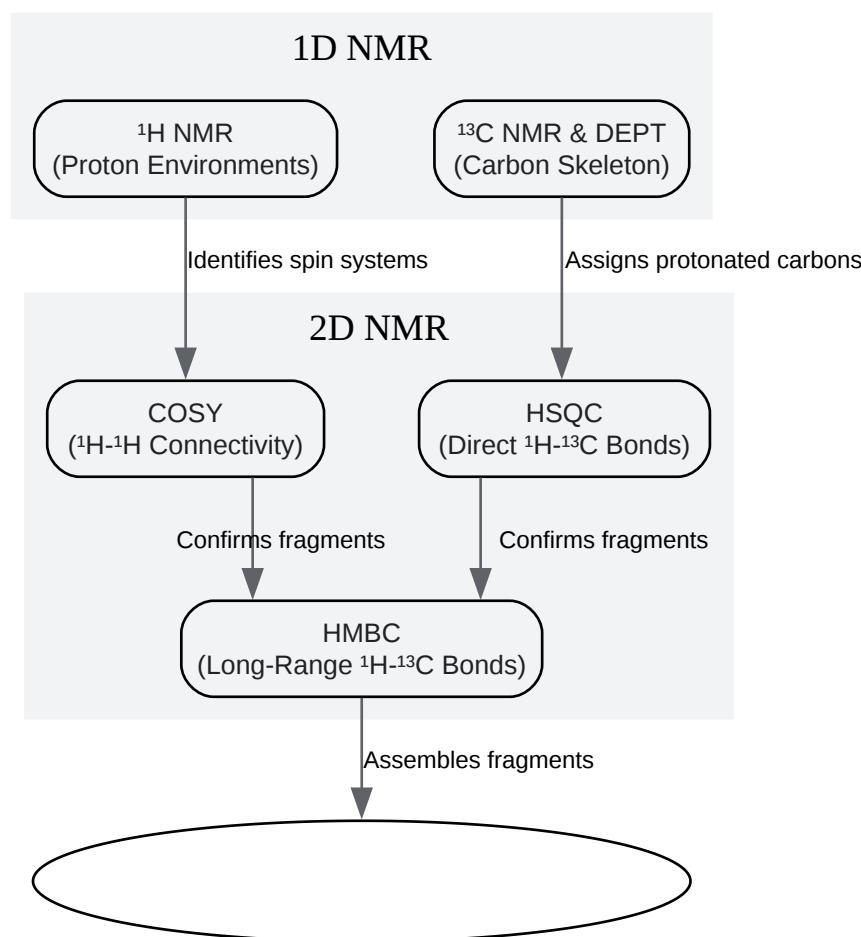
Wavenumber (cm ⁻¹)	Intensity	Assignment
~1736	Strong	γ-Lactone C=O stretch[1]
~1601, 1489	Medium	Aromatic C=C stretching vibrations[1]
~1261	Strong	Aryl-O-CH ₃ asymmetric C-O stretch[1]
~1036	Strong	Aryl-O-CH ₃ symmetric C-O stretch[1]
~2922, 2852	Weak	sp ³ C-H stretching (CH ₂ and OCH ₃)[1]
~3032	Weak	sp ² C-H stretching (Aromatic)[1]

The strong absorption at 1736 cm⁻¹ is highly characteristic of a conjugated five-membered ring lactone (γ-lactone).[1] The presence of both aromatic C=C and C-H stretching, alongside the prominent C-O stretching bands of an aryl ether, strongly supports the proposed isobenzofuranone framework with a methoxy substituent.

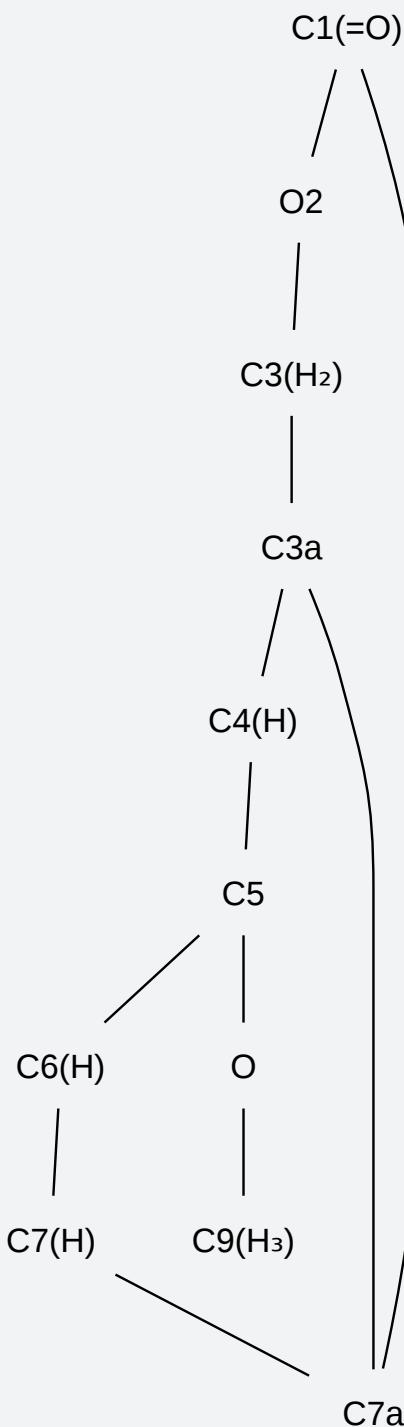
Part 3: The Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

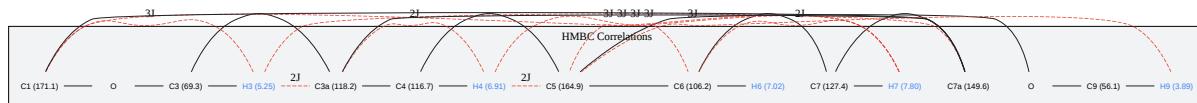
NMR spectroscopy provides the detailed atomic-level connectivity map required to assemble the final structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to build a complete and self-validating structural argument.

A logical workflow for NMR-based structure elucidation.



5-methoxy-3H-isobenzofuran-1-one





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